FPR1 Antagonist Activity: 7-Hydroxy Abolishes Activity Compared to 7-Acetoxy Analog (Direct Head-to-Head)
In a direct head-to-head evaluation in the same study, the target compound (compound 17; 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one) showed no detectable FPR1 antagonist activity (IC₅₀ N.A.), while its 7-acetoxy analog (compound 1; 6-ethyl-7-acetoxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one) exhibited an IC₅₀ of 1.4 ± 0.24 µM with 100% efficacy . This demonstrates that the 7-hydroxy substituent is incompatible with FPR1 antagonism, whereas acetylation rescues activity.
| Evidence Dimension | FPR1 antagonist activity (intracellular Ca²⁺ mobilization in FPR1-HL60 cells) |
|---|---|
| Target Compound Data | IC₅₀ N.A. (no activity) |
| Comparator Or Baseline | Compound 1 (6-ethyl-7-acetoxy analog): IC₅₀ 1.4 ± 0.24 µM |
| Quantified Difference | Complete loss of measurable activity (from 1.4 µM to inactive) |
| Conditions | FPR1-HL60 cells; inhibition of fMLF-induced intracellular Ca²⁺ mobilization |
Why This Matters
This defines the target compound as an essential negative-control standard for SAR studies of FPR1 antagonists, where the 7-OH vs. 7-OAc switch is the key activity toggle.
- [1] Schepetkin IA, Kirpotina LN, Khlebnikov AI, Cheng N, Ye RD, Quinn MT. Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. Biochem Pharmacol. 2014;92(4):627-641. doi:10.1016/j.bcp.2014.09.027 View Source
